molecular formula C17H16Cl2O4 B15357093 3-[4-(2,5-Dichlorophenoxy)phenyl]-3-ethoxypropanoic acid

3-[4-(2,5-Dichlorophenoxy)phenyl]-3-ethoxypropanoic acid

Cat. No.: B15357093
M. Wt: 355.2 g/mol
InChI Key: QSILPKWMMZIURQ-UHFFFAOYSA-N
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Description

3-[4-(2,5-Dichlorophenoxy)phenyl]-3-ethoxypropanoic acid is a complex organic compound characterized by its unique chemical structure. This compound features a phenyl ring substituted with a dichlorophenoxy group and an ethoxypropanoic acid moiety. Its intricate structure makes it a subject of interest in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[4-(2,5-Dichlorophenoxy)phenyl]-3-ethoxypropanoic acid typically involves multi-step organic reactions. One common approach is the reaction of 2,5-dichlorophenol with phenol derivatives under specific conditions to form the dichlorophenoxyphenyl intermediate. This intermediate is then further reacted with ethoxypropanoic acid derivatives to yield the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Advanced purification techniques, such as recrystallization or chromatography, are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromic acid are used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of various substituted phenyl derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules

Biology: In biological research, 3-[4-(2,5-Dichlorophenoxy)phenyl]-3-ethoxypropanoic acid is studied for its potential biological activity. It may serve as a precursor for bioactive molecules or as a tool in studying biological pathways.

Medicine: The compound has shown promise in medicinal chemistry, where it is investigated for its therapeutic potential. It may be used in the development of new drugs targeting specific diseases or conditions.

Industry: In the industrial sector, this compound is utilized in the production of agrochemicals, dyes, and other chemical products. Its versatility makes it valuable in various manufacturing processes.

Mechanism of Action

The mechanism by which 3-[4-(2,5-Dichlorophenoxy)phenyl]-3-ethoxypropanoic acid exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 2,4-Dichlorophenoxyacetic Acid: A herbicide used in agriculture.

  • Triclosan: An antibacterial agent used in personal care products.

  • 2,5-Dichlorophenol: An intermediate in the synthesis of other chemical compounds.

Uniqueness: 3-[4-(2,5-Dichlorophenoxy)phenyl]-3-ethoxypropanoic acid stands out due to its unique combination of functional groups and its potential applications in various fields. Its structural complexity and versatility make it a valuable compound in scientific research and industrial applications.

Properties

Molecular Formula

C17H16Cl2O4

Molecular Weight

355.2 g/mol

IUPAC Name

3-[4-(2,5-dichlorophenoxy)phenyl]-3-ethoxypropanoic acid

InChI

InChI=1S/C17H16Cl2O4/c1-2-22-15(10-17(20)21)11-3-6-13(7-4-11)23-16-9-12(18)5-8-14(16)19/h3-9,15H,2,10H2,1H3,(H,20,21)

InChI Key

QSILPKWMMZIURQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(CC(=O)O)C1=CC=C(C=C1)OC2=C(C=CC(=C2)Cl)Cl

Origin of Product

United States

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